

Application Notes and Protocols for TBAP-001 in Cancer Cell Lines

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Compound of Interest

Compound Name: TBAP-001
CAS No.: 1777832-90-2
Cat. No.: B2541119

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Introduction

TBAP-001 is a potent and selective pan-RAF kinase inhibitor.[1][2][3] It targets the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in BRAF, is a key driver in many human cancers.[4] **TBAP-001** has demonstrated inhibitory activity against BRAF V600E, a common oncogenic mutation.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of **TBAP-001** in cancer cell lines, focusing on cell viability, proliferation, apoptosis, and target engagement.

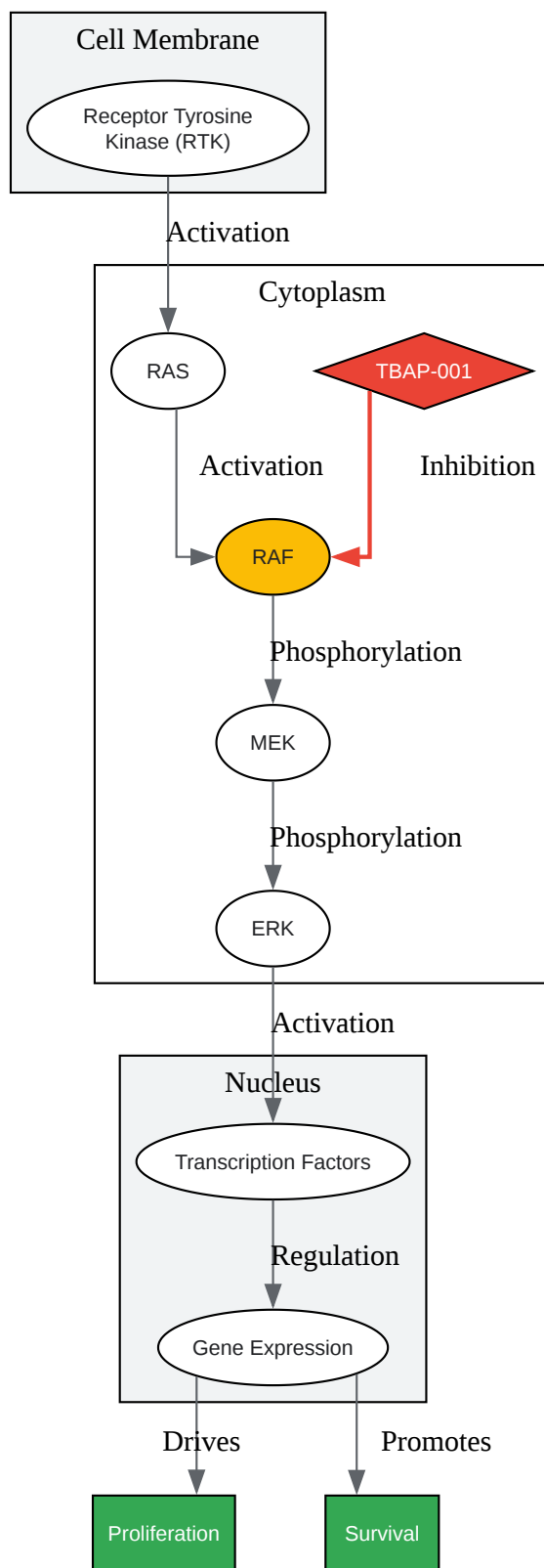
Data Presentation

The following table summarizes the in vitro activity of **TBAP-001** across various cancer cell lines and kinase assays.

Assay Type	Target/Cell Line	IC50 (nM)
Kinase Assay	BRAF V600E	62
Cell-Based Assay	Phospho-ERK	18
Cell Viability	A375 (Melanoma)	178
Cell Viability	WM266.4 (Melanoma)	62
Cell Viability	UACC62 (Melanoma)	72
Cell Viability	LOX INVI (Melanoma)	93
Cell Viability	SKMEL2 (Melanoma)	390
Cell Viability	HT 29 (Colorectal)	590
Cell Viability	COLO225 (Colorectal)	43
Cell Viability	RKO (Colorectal)	690
Cell Viability	WiDr (Colorectal)	390
Cell Viability	Colo741 (Colorectal)	480
Cell Viability	SW620 (Colorectal)	480
Cell Viability	HCT116 (Colorectal)	600
Cell Viability	D04 (Unknown)	710
Cell Viability	WM1361 (Melanoma)	390
Cell Viability	PDAC R172H (p53 mut)	1150
Cell Viability	MiaPaCa (Pancreatic)	290
Cell Viability	RPMI8226 (Multiple Myeloma)	490

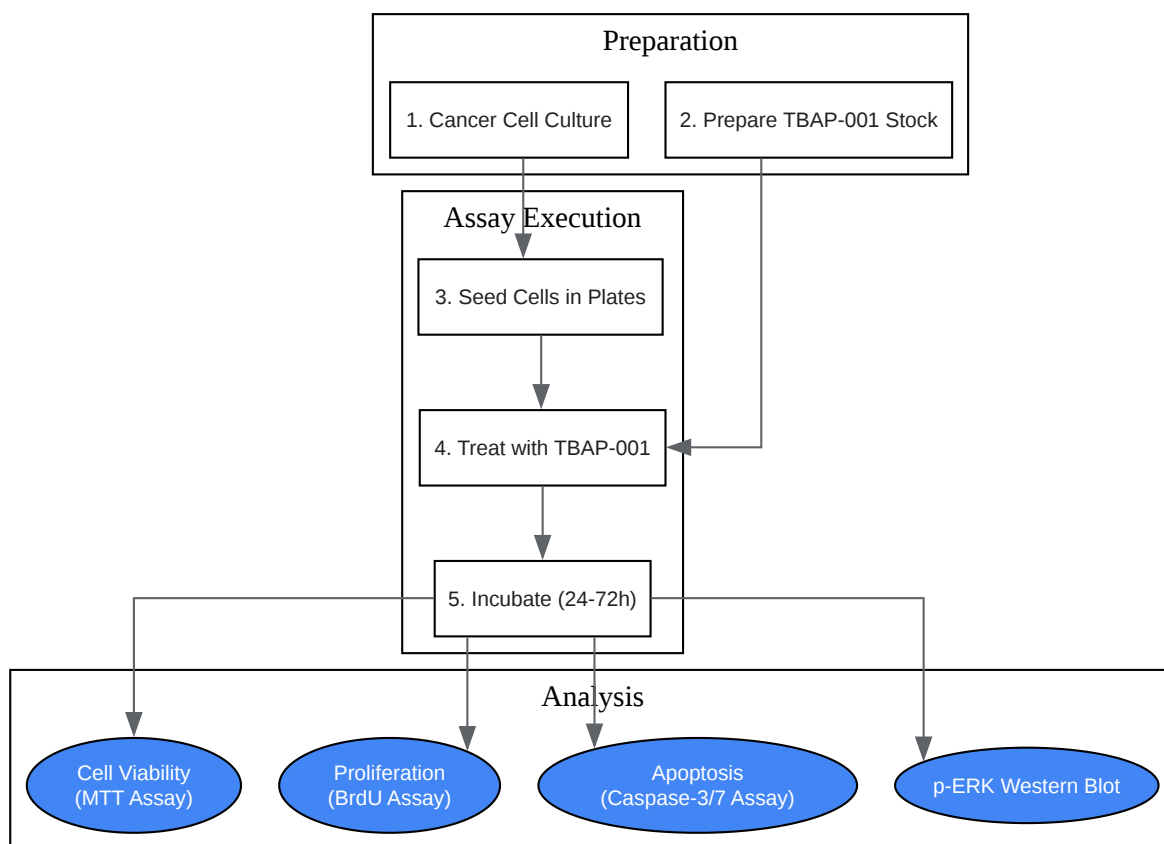
Note: The IC50 values presented are derived from publicly available data and may vary based on specific experimental conditions.[\[1\]](#)[\[2\]](#)

Mandatory Visualizations



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Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of **TBAP-001**.



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Caption: General experimental workflow for in vitro evaluation of **TBAP-001**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **TBAP-001** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest

- Complete culture medium
- **TBAP-001**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **TBAP-001** in complete culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **TBAP-001**. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT reagent to each well. Incubate for 2-4 hours at 37°C.[5]
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Assay)

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **TBAP-001**
- DMSO
- BrdU labeling solution (10 μ M in culture medium)
- Fixing/Denaturing solution
- Anti-BrdU antibody (peroxidase-conjugated)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
- BrdU Labeling: After the desired treatment incubation time, add 10 μ L of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- Fixation and Denaturation: Remove the culture medium and add 200 μ L of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

- **Antibody Incubation:** Remove the fixing solution and add 100 μ L of the anti-BrdU antibody solution to each well. Incubate for 90 minutes at room temperature.
- **Washing:** Wash the wells three times with PBS.
- **Substrate Addition:** Add 100 μ L of the substrate solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
- **Stop Reaction:** Add 100 μ L of the stop solution to each well.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of proliferation relative to the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **TBAP-001**
- DMSO
- Caspase-Glo® 3/7 Reagent or similar
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in an opaque-walled 96-well plate and treat with **TBAP-001** as described in the MTT assay protocol.

- Reagent Addition: After the desired incubation period, add 100 μ L of Caspase-Glo® 3/7 Reagent to each well.[6]
- Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
- Luminescence Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.

Phospho-ERK Western Blot

This protocol is used to determine the effect of **TBAP-001** on the phosphorylation status of ERK, a downstream target of RAF.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **TBAP-001**
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **TBAP-001** for a short duration (e.g., 1-4 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
- Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).

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